molecular formula C44H30N4Pd B12349064 meso-Tetraphenylporphyrin-Pd(II)

meso-Tetraphenylporphyrin-Pd(II)

Cat. No.: B12349064
M. Wt: 721.2 g/mol
InChI Key: FOPWBWCZZPTBRA-QPDCLQQUSA-N
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Description

meso-Tetraphenylporphyrin-Pd(II): is a coordination complex where palladium(II) is centrally coordinated to a meso-tetraphenylporphyrin ligand. This compound is part of the broader class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of palladium(II) into the porphyrin ring. This can be achieved through a reaction with palladium(II) chloride in a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods: While specific industrial production methods for meso-tetraphenylporphyrin-Pd(II) are not extensively documented, the general approach involves large-scale synthesis of the porphyrin ligand followed by metal insertion. This process can be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium complexes with different ligands .

Mechanism of Action

The mechanism of action of meso-tetraphenylporphyrin-Pd(II) involves the central palladium ion, which can facilitate various chemical transformations. The palladium center can undergo changes in oxidation state, allowing it to participate in redox reactions. Additionally, the porphyrin ligand can absorb light and transfer energy to the palladium center, enabling photochemical reactions .

Comparison with Similar Compounds

  • meso-Tetraphenylporphyrin-Zn(II)
  • meso-Tetraphenylporphyrin-Cu(II)
  • meso-Tetraphenylporphyrin-Ni(II)

Comparison: meso-Tetraphenylporphyrin-Pd(II) is unique due to the specific properties imparted by the palladium ion. Compared to its zinc, copper, and nickel counterparts, the palladium complex exhibits distinct catalytic activities and photophysical properties. For instance, palladium complexes are often more effective in catalysis due to the versatile oxidation states of palladium .

Properties

Molecular Formula

C44H30N4Pd

Molecular Weight

721.2 g/mol

IUPAC Name

palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide

InChI

InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-;

InChI Key

FOPWBWCZZPTBRA-QPDCLQQUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2]

Origin of Product

United States

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